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Compound of Interest

Compound Name:
3-Chloropyridine-2-carbonyl

chloride

CAS No.: 128073-02-9

Cat. No.: B594514 Get Quote

Executive Summary
3-Chloropyridine-2-carbonyl chloride (3-chloropicolinoyl chloride) is a high-value

heterocyclic electrophile essential for the synthesis of picolinamide scaffolds found in next-

generation agrochemicals (e.g., Picolinafen) and targeted therapeutics (e.g., c-Met kinase

inhibitors, mGlu1 modulators).

Unlike its stable carboxylic acid precursor, the acyl chloride is moisture-sensitive and typically

generated in situ to maximize yield and minimize hydrolytic degradation. This guide provides a

validated protocol for its generation, mechanistic insights into its unique reactivity profile

governed by the ortho-chloro substituent, and its application in convergent synthesis.

Identity & Physicochemical Profile[1]
Due to its high reactivity and hydrolytic instability, 3-chloropyridine-2-carbonyl chloride is

rarely isolated for commercial storage. It is almost exclusively synthesized from 3-

chloropyridine-2-carboxylic acid immediately prior to use.
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Property Acid Precursor Target: Acid Chloride

IUPAC Name
3-Chloropyridine-2-carboxylic

acid

3-Chloropyridine-2-carbonyl

chloride

Common Name 3-Chloropicolinic acid 3-Chloropicolinoyl chloride

CAS Number 57266-69-0
Transient / In-Situ (No stable

commercial CAS)*

Formula C₆H₄ClNO₂ C₆H₃Cl₂NO

Molecular Weight 157.55 g/mol 176.00 g/mol

Appearance White to off-white solid
Yellow/Greenish oil or semi-

solid

Solubility DMSO, Methanol, dilute base
DCM, THF, Toluene,

Chloroform

Stability Stable at RT
Hydrolyzes rapidly in

air/moisture

*Note: While specific CAS numbers like 128073-03-0 appear in some databases for isomers or

derivatives, the 3-chloro-2-carbonyl isomer is best treated as a non-isolated intermediate.

Synthetic Utility & Reactivity[1]
The 3-chloro substituent at the ortho position to the carbonyl group exerts a profound steric and

electronic influence on the reactivity of this scaffold:

Steric Hindrance: The bulky chlorine atom protects the carbonyl carbon from nucleophilic

attack more than in unsubstituted picolinoyl chloride, often requiring forcing conditions

(higher heat, stronger bases) for amide coupling.

Electronic Activation: The electron-withdrawing nature of the pyridine ring, augmented by the

chlorine, makes the carbonyl highly electrophilic once the tetrahedral intermediate is formed.

Regioselectivity: In nucleophilic aromatic substitution (
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) reactions later in the sequence, the 3-chloro group can serve as a leaving group under
specific conditions, allowing for scaffold diversification.

Visual Workflow: Activation and Coupling
The following diagram illustrates the standard workflow for generating the acid chloride and

coupling it to an amine nucleophile (e.g., an aniline or benzylamine).
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Caption: Synthesis workflow showing the in-situ generation of the acid chloride and subsequent

amidation, including a methanol quench validation step.

Experimental Protocols
Protocol A: Generation of 3-Chloropyridine-2-carbonyl
Chloride
Objective: Convert the stable acid precursor to the reactive acid chloride.

Reagents:

3-Chloropyridine-2-carboxylic acid (1.0 equiv)

Thionyl Chloride (
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) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)

Solvent: Toluene (anhydrous) or neat

Procedure:

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted

with a drying tube (CaCl₂ or

line).

Addition: Suspend 3-chloropyridine-2-carboxylic acid in anhydrous toluene (approx. 5 mL per

gram).

Activation: Add Thionyl Chloride dropwise. If using Oxalyl Chloride in DCM, add catalytic

DMF (1-2 drops) to initiate the Vilsmeier-Haack-like mechanism.

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should clear to a homogeneous yellow/green solution,
indicating conversion.

Isolation: Concentrate the solution in vacuo to remove excess

and solvent.

Critical Step: Co-evaporate with fresh toluene (2x) to remove trace

, which can interfere with subsequent amine couplings.

Yield: The residue is the crude acid chloride, used directly in the next step.

Protocol B: Self-Validating Quality Control
Because the acid chloride cannot be analyzed by standard reverse-phase LCMS (it hydrolyzes

back to the acid), use this derivatization method:

Take a

aliquot of the reaction mixture.
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Quench into

of anhydrous Methanol.

Analyze via TLC or LCMS.

Result: You should observe the Methyl Ester peak (

relative to acid) quantitatively. If the Acid peak (

) remains, conversion is incomplete.

Applications in Drug & Agrochemical Design[5][6][7]
The 3-chloropicolinoyl motif is a "privileged structure" capable of inducing specific

conformational locks in bioactive molecules.

Agrochemicals: Picolinafen Synthesis
Picolinafen (CAS 137641-05-5) is a carotenoid biosynthesis inhibitor herbicide.[1] Its synthesis

relies on the coupling of 3-chloropyridine-2-carbonyl chloride (often substituted further or

used as a core) with fluoroanilines.

Mechanism: The pyridine nitrogen and the amide oxygen form a chelate, while the 3-chloro

group forces the amide bond out of planarity, optimizing fit within the phytoene desaturase

enzyme pocket.

Medicinal Chemistry: Kinase & GPCR Modulators
c-Met Inhibitors: 3-chloropicolinamides have been identified as potent c-Met kinase

inhibitors. The chlorine atom fills a hydrophobic pocket in the ATP binding site.

mGlu1 Modulators: In the development of Positive Allosteric Modulators (PAMs) for

schizophrenia, the 3-chloro substituent was found to be essential for activity, whereas the 4-

chloro isomer was inactive, highlighting the critical nature of the ortho-substitution pattern [1].
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Corrosivity: The acid chloride releases HCl gas upon contact with moisture. All operations

must be performed in a fume hood.

Water Reactivity: Violent reaction with water. Quench spills with dry lime or sand, never

water directly.

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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